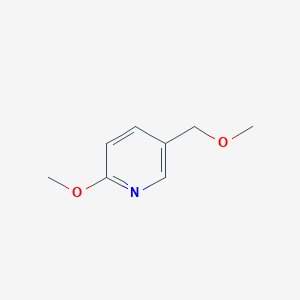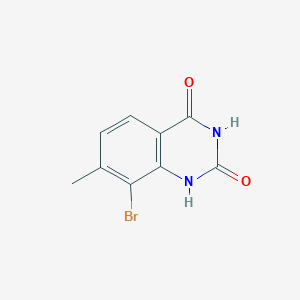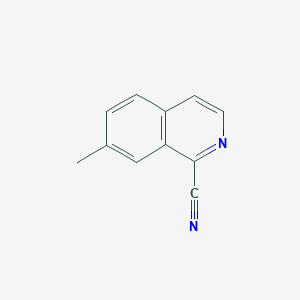
Pyridine, 2-methoxy-5-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxipiridina, 5-(metoximetil)- es un compuesto orgánico con la fórmula molecular C8H11NO3. Es un derivado de la piridina, caracterizado por la presencia de grupos metoxi y metoximetil unidos al anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Metoxipiridina, 5-(metoximetil)- se puede lograr a través de varios métodos. Un enfoque común implica la reacción de intercambio de ésteres del éster diácido 5-metil-2,3-piridinodicarboxílico con metanol en presencia de una base . Esto es seguido por una reacción de bromación usando un agente bromante en un solvente orgánico . El producto resultante se somete a reacciones adicionales para producir el compuesto deseado.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto típicamente implican la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de procesos catalíticos avanzados y reactores de flujo continuo puede mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Metoxipiridina, 5-(metoximetil)- se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, dependiendo de los reactivos utilizados.
Sustitución: Puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean típicamente en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que las reacciones de sustitución pueden producir varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
2-Metoxipiridina, 5-(metoximetil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxipiridina, 5-(metoximetil)- implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas y receptores, modulando su actividad e influyendo en diversas vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Compuestos similares:
2-Metoxipiridina: Este compuesto tiene una estructura similar pero carece del grupo metoximetil.
Piridina, 2-metoxi-: Otro compuesto relacionado, que difiere en la ausencia del grupo metoximetil.
Singularidad: 2-Metoxipiridina, 5-(metoximetil)- es único debido a la presencia de ambos grupos metoxi y metoximetil, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde estos grupos funcionales juegan un papel crucial.
Comparación Con Compuestos Similares
2-Methoxypyridine: This compound has a similar structure but lacks the methoxymethyl group.
Pyridine, 2-methoxy-: Another related compound, differing in the absence of the methoxymethyl group.
Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
133735-66-7 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-methoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 |
Clave InChI |
RHOUZEYZPPQSLE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CN=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)








![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)
